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difluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4,5-difluoro-2-
methylbenzene, a key fluorinated building block in modern organic synthesis. The document
delves into its nomenclature, physicochemical properties, synthesis, and characteristic
reactions. With a focus on practical applications, this guide details its utility as a strategic
intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
Detailed protocols, mechanistic insights, and safety considerations are presented to support
researchers in leveraging the unique reactivity of this versatile compound.

Nomenclature and Structure

The precise identification of a chemical entity is foundational to scientific discourse. This
section clarifies the IUPAC nomenclature and common synonyms for the title compound,
alongside its structural representation.

IUPAC Nomenclature

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1520593?utm_src=pdf-interest
https://www.benchchem.com/product/b1520593?utm_src=pdf-body
https://www.benchchem.com/product/b1520593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The systematic name for this compound, following the rules established by the International
Union of Pure and Applied Chemistry (IUPAC), is 1-Bromo-4,5-difluoro-2-methylbenzene.
This name is derived by prioritizing the substituents on the benzene ring, with bromine
assigned the first locant, followed by the fluorine and methyl groups at the lowest possible
numbered positions.

Synonyms and Identifiers

In commercial and research contexts, several alternative names and identifiers are used for
this compound. The most prevalent synonym is 2-Bromo-4,5-difluorotoluene[1]. This name
treats the methylbenzene (toluene) moiety as the parent structure.

Identifier Value

CAS Number 875664-38-3[1]

Molecular Formula C7HsBrrz[1]

Molecular Weight 207.02 g/mol [1]

nch INChl=1S/C7H5BrF2/c1-4-2-5(8)7(10)3-
6(4)9/h2-3H,1H3

SMILES CC1=CC(=C(C=C1Br)F)F

Chemical Structure

The structure of 1-Bromo-4,5-difluoro-2-methylbenzene is characterized by a benzene ring
substituted with four different groups, leading to a specific substitution pattern that dictates its
reactivity.

Caption: Chemical structure of 1-Bromo-4,5-difluoro-2-methylbenzene.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is essential
for its handling, storage, and application in experimental settings.

Physical Properties
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1-Bromo-4,5-difluoro-2-methylbenzene is a colorless to light yellow liquid under standard
conditions. Its physical properties are summarized in the table below.

Property Value Source
Appearance Colorless to light yellow liquid [2]
Boiling Point 143°C [3]
Melting Point 136°C [3]
Density 1.507 g/mL at 25°C [2]
Refractive Index (n20/D) 1.531 [2]

Note: Some reported values may be from literature on closely related isomers or predicted
values.

Safety and Handling

As a halogenated aromatic compound, 1-Bromo-4,5-difluoro-2-methylbenzene requires
careful handling to minimize exposure and risk.

e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.
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It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate
personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and
a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

The synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene can be approached through several
strategic routes, typically involving the introduction of the bromine atom onto a pre-existing
difluorotoluene scaffold. A common and effective method is the electrophilic bromination of 3,4-

difluorotoluene.

Synthetic Workflow: Electrophilic Bromination

The workflow for the synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene from 3,4-
difluorotoluene is depicted below. This pathway leverages the directing effects of the methyl
and fluoro substituents to achieve regioselective bromination.
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Reagents:
. : - Bromine (Br2)
(Start. 3,4 D|fluorotoluene) - Acetic Acid (Solvent)

- Iron/lodine (Catalyst)

Electrophilic Aromatic Bromination

Work-up:
1. Quenching
2. Extraction
3. Washing

Purification:
Fractional Distillation

Product: 1-Bromo-4,5-difluoro-2-methylbenzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination

of analogous fluorotoluenes([4].

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser, charge 3,4-difluorotoluene (1.0 eq) and glacial
acetic acid as the solvent.

Catalyst Addition: Add a catalytic amount of iron powder (e.g., 0.01 eq) and iodine (e.g., 0.01
eq) to the stirred solution.
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o Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the
dropping funnel to the reaction mixture at room temperature. An initial exotherm may be
observed, which can be controlled with a water bath.

o Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction
progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin
Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, pour the mixture into water and quench any
remaining bromine with a saturated aqueous solution of sodium bisulfite.

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as
dichloromethane or diethyl ether.

e Washing and Drying: Combine the organic layers and wash sequentially with water,
saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous
magnesium sulfate.

 Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by fractional distillation under vacuum to yield pure 1-Bromo-4,5-
difluoro-2-methylbenzene.

Chemical Reactivity and Synthetic Applications

The presence of three distinct functional handles—a bromine atom, two fluorine atoms, and a
methyl group—on the aromatic ring makes 1-Bromo-4,5-difluoro-2-methylbenzene a highly
versatile building block. The bromine atom is particularly amenable to a variety of cross-
coupling and organometallic reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of
carbon-carbon bonds. 1-Bromo-4,5-difluoro-2-methylbenzene serves as an excellent
electrophilic partner in these reactions, allowing for the introduction of the 4,5-difluoro-2-
methylphenyl moiety onto a wide range of substrates.
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Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:[5][6]

o Reaction Setup: In a Schlenk flask, combine 1-Bromo-4,5-difluoro-2-methylbenzene (1.0
eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPhs)4 (0.03-
0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., toluene, dioxane, or DMF) and water.

o Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring by TLC or
LC-MS.

» Work-up and Purification: After cooling to room temperature, dilute the mixture with water
and extract with an organic solvent. Wash the combined organic layers, dry, and
concentrate. Purify the crude product by column chromatography on silica gel.

Grighard Reagent Formation and Subsequent Reactions
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The bromine atom can be converted into a Grignard reagent through a reaction with
magnesium metal. This transforms the electrophilic carbon of the C-Br bond into a potent
nucleophile, which can then react with a variety of electrophiles such as aldehydes, ketones,
and carbon dioxide.

Protocol for Grignard Reagent Formation:

o Activation of Magnesium: Place magnesium turnings in a flame-dried flask under an inert
atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

o Reagent Addition: Add a solution of 1-Bromo-4,5-difluoro-2-methylbenzene in an
anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to the magnesium.

e Initiation and Completion: The reaction is typically initiated with gentle heating. Once

initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is

complete, the mixture is stirred until the magnesium is consumed.

o Subsequent Reaction: The resulting Grignard reagent can be used immediately by adding
the desired electrophile to the reaction mixture.

Lithiation and Halogen-Lithium Exchange

Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can
lead to halogen-lithium exchange, forming a highly reactive aryllithium species. This
intermediate can then be trapped with various electrophiles, providing another route to
functionalize the aromatic ring[7][8].

Applications in Drug Discovery and Materials
Science

The incorporation of fluorine atoms into organic molecules can significantly enhance their
metabolic stability, binding affinity, and lipophilicity. Consequently, 1-Bromo-4,5-difluoro-2-
methylbenzene is a valuable intermediate in the synthesis of:

e Pharmaceuticals: It is a key building block for creating novel drug candidates, particularly in
the fields of oncology and anti-inflammatory therapies, where the 4,5-difluorotoluene moiety
can be found in various kinase inhibitors and other targeted therapies.
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e Agrochemicals: The unique substitution pattern is utilized in the development of next-
generation herbicides and pesticides with improved efficacy and environmental profiles.

o Advanced Materials: The fluorinated aromatic core contributes to the thermal and chemical
stability of polymers and liquid crystals, making it a useful component in materials science
applications.

Conclusion

1-Bromo-4,5-difluoro-2-methylbenzene is a strategically important chemical intermediate
with a well-defined profile of reactivity and utility. Its value in the synthesis of complex
molecules for the pharmaceutical, agrochemical, and materials science industries is well-
established. This guide has provided a detailed overview of its properties, synthesis, and key
reactions, offering a practical resource for scientists and researchers working at the forefront of
chemical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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